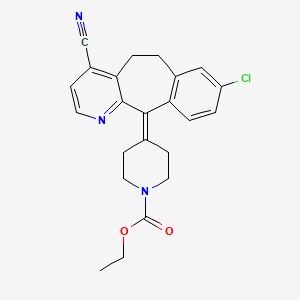

4-Cyano Loratadine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMUBDLGVZWDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652532 | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-33-9 | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860010-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano Loratadine

This guide provides a comprehensive overview of the synthetic pathways to 4-Cyano Loratadine, a key derivative of the second-generation antihistamine, Loratadine. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale, detailed experimental protocols, and characterization of this important compound.

Introduction: The Significance of this compound

Loratadine is a widely used non-sedating antihistamine that selectively antagonizes peripheral histamine H1 receptors. Its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents and as analytical standards for impurity profiling. This compound, in particular, serves as a crucial intermediate in the synthesis of other functionalized Loratadine analogs, such as 4-Hydroxymethyl Loratadine, a known impurity in Loratadine syrup formulations.[1][2] Understanding its synthesis is therefore critical for both drug discovery and quality control.

The primary and most documented pathway for the synthesis of this compound commences from the parent drug, Loratadine. This multi-step process involves the strategic activation of the pyridine ring to facilitate nucleophilic cyanation.

Core Synthesis Pathway: From Loratadine to its 4-Cyano Derivative

The most established route for the preparation of this compound involves a three-step sequence starting from Loratadine. This pathway leverages the electronic properties of the pyridine ring, which is first activated through N-oxidation, followed by alkylation to form a reactive pyridinium salt. This salt then readily undergoes nucleophilic substitution with a cyanide anion.

A critical aspect of this pathway is the regioselectivity of the cyanation step. The reaction typically yields a mixture of the 2-cyano and 4-cyano isomers, with the former being the major product.[2] Consequently, a robust chromatographic separation is essential to isolate the desired 4-cyano derivative.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway from Loratadine to this compound.

Experimental Protocols

The following protocols are based on established scientific literature and provide a detailed, step-by-step methodology for the synthesis of this compound.[2]

Part 1: Synthesis of Loratadine N-oxide (4)

Causality: The initial step involves the oxidation of the pyridine nitrogen in Loratadine. This is a crucial activation step, as the resulting N-oxide is more susceptible to electrophilic attack on the pyridine ring, which is a prerequisite for the subsequent functionalization. m-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation due to its electrophilic oxygen atom.

Protocol:

-

Dissolve Loratadine (1) in a suitable solvent such as dichloromethane (CH2Cl2).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C. The molar ratio of Loratadine to m-CPBA should be approximately 1:1.2.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield Loratadine N-oxide (4).

Part 2: Synthesis of N-Methoxypyridinium Salt (5)

Causality: The N-oxide is further activated by alkylation with dimethyl sulfate. This converts the N-oxide into a good leaving group and renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic attack at the 2- and 4-positions.

Protocol:

-

Dissolve Loratadine N-oxide (4) in acetone.

-

Add dimethyl sulfate ((CH3)2SO4) dropwise at room temperature. The molar ratio of the N-oxide to dimethyl sulfate should be approximately 1:1.

-

Stir the reaction mixture at 60 °C and monitor by TLC.

-

Upon completion, cool the mixture and collect the precipitated N-methoxypyridinium salt (5) by filtration.

Part 3: Synthesis and Separation of 2-Cyano (6) and 4-Cyano (7) Loratadine

Causality: The activated N-methoxypyridinium salt readily reacts with a cyanide nucleophile. The attack occurs preferentially at the electron-deficient 2- and 4-positions of the pyridine ring, leading to a mixture of isomers. Potassium cyanide (KCN) is a common source of the cyanide anion. The 2-isomer is generally the major product due to kinetic and electronic factors.

Protocol:

-

Suspend the N-methoxypyridinium salt (5) in a mixture of water and dichloromethane.

-

Add a solution of potassium cyanide (KCN) in water dropwise at room temperature.

-

Stir the biphasic mixture vigorously for several hours. Monitor the reaction by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of 2-Cyano Loratadine (6) and this compound (7).

-

Separate the isomers using column chromatography on silica gel. A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be employed to achieve good separation. The 2-cyano isomer typically elutes before the 4-cyano isomer.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 860010-33-9 | |

| Molecular Formula | C23H22ClN3O2 | |

| Molecular Weight | 407.9 g/mol | |

| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo[3][4]cyclohepta[3,4-b]pyridin-11-ylidene)piperidine-1-carboxylate |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Characteristic shifts for the aromatic, piperidine, and ethyl ester protons. The introduction of the cyano group at the 4-position will induce specific shifts in the pyridine ring protons compared to Loratadine. |

| ¹³C NMR | A distinct signal for the nitrile carbon (C≡N) is expected around 115-120 ppm. Other signals will correspond to the tricyclic core, piperidine ring, and the ethyl carboxylate group. |

| IR Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration is expected around 2220-2240 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of this compound. |

Note: Detailed, specific peak assignments for spectroscopic data should be obtained from the primary literature or through experimental analysis.

Trustworthiness: Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that is potentially explosive when dry. It should be handled with care, avoiding friction and shock.[4] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6][7]

-

Dimethyl Sulfate: A potent alkylating agent that is highly toxic and carcinogenic. It must be handled with extreme caution in a fume hood, and all contact with skin and inhalation of vapors must be avoided.

-

Potassium Cyanide (KCN) / Trimethylsilyl Cyanide (TMSCN): Highly toxic substances that can be fatal if ingested, inhaled, or absorbed through the skin.[8][9][10][11][12] These reagents should only be handled by trained personnel in a well-ventilated fume hood with appropriate PPE.[8][10] Contact with acids must be strictly avoided as it liberates highly toxic hydrogen cyanide gas.[9][12] A dedicated cyanide antidote kit should be readily available when working with these compounds.

Conclusion

The synthesis of this compound from Loratadine is a well-documented process that provides a reliable route to this valuable intermediate. The key to a successful synthesis lies in the careful execution of each step, particularly the handling of hazardous reagents and the chromatographic separation of the resulting isomers. This guide provides the necessary technical details and safety considerations to enable researchers to safely and efficiently produce this compound for further applications in drug discovery and development.

References

- Alvarez-Builla, J., Novella, J. L., Matía-Martín, M. P., & Cerrada, V. (2005).

-

UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 860010-33-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0671 - POTASSIUM CYANIDE. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Potassium Cyanide: Systemic Agent. Retrieved from [Link]

-

Semantic Scholar. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]

-

ARKIVOC. (2005). ARKIVOC Volume 2005 Part (ix): Commemorative Issue in Honor of Prof. Jose Elguero. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. nj.gov [nj.gov]

- 10. uthsc.edu [uthsc.edu]

- 11. ICSC 0671 - POTASSIUM CYANIDE [inchem.org]

- 12. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to 4-Cyano Loratadine (CAS Number: 860010-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyano Loratadine, a key impurity and synthetic intermediate of the second-generation antihistamine, Loratadine. The document delves into the chemical and physical properties of this compound, detailed synthesis methodologies, and robust analytical techniques for its identification and quantification. Furthermore, it explores the compound's relevance in the context of Loratadine's degradation pathways and discusses the toxicological considerations for cyano-impurities in pharmaceutical development. This guide is intended to be a valuable resource for professionals engaged in the research, development, and quality control of Loratadine and related compounds.

Introduction

Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic conditions.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring drug safety and efficacy. This compound (CAS: 860010-33-9) has been identified as a significant process-related impurity and a potential degradation product of Loratadine.[2][3] Its characterization and control are therefore essential aspects of pharmaceutical quality assurance. This guide provides a detailed examination of this compound, from its fundamental properties to its analytical determination and toxicological implications.

Chemical and Physical Properties

This compound is a derivative of Loratadine where a cyano group is substituted on the pyridine ring. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 860010-33-9 |

| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate |

| Molecular Formula | C23H22ClN3O2 |

| Molecular Weight | 407.89 g/mol |

| Appearance | Off-White Solid[3] |

| Solubility | Soluble in Methanol, DMSO[3] |

Synthesis of this compound

This compound is not a direct degradation product under typical stress conditions but is synthesized for use as a reference standard and as an intermediate in the synthesis of other Loratadine derivatives, such as 4-Hydroxymethyl Loratadine.[5] The primary route for its synthesis involves the N-oxidation of Loratadine followed by cyanation.

Synthesis Pathway

The synthesis of this compound proceeds through a two-step process:

-

N-Oxidation of Loratadine: Loratadine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form Loratadine N-oxide.

-

Cyanation of Loratadine N-oxide: The resulting N-oxide is then reacted with a cyanide source, such as sodium cyanide, to introduce the cyano group at the 4-position of the pyridine ring. This reaction also produces the 2-cyano isomer, which can be separated chromatographically.[5]

Caption: Synthesis pathway of this compound from Loratadine.

Experimental Protocol: Synthesis of this compound

The following is a representative, step-by-step methodology for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of Loratadine N-oxide

-

Dissolve Loratadine in glacial acetic acid.

-

Add hydrogen peroxide (30% solution) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield Loratadine N-oxide.

Step 2: Synthesis of this compound

-

Suspend Loratadine N-oxide in a suitable solvent such as dichloromethane.

-

Add a solution of sodium cyanide in water.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain a crude mixture of 2-Cyano and this compound.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.[5]

Analytical Characterization and Quality Control

The definitive identification and quantification of this compound are crucial for quality control in Loratadine manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose. While specific spectral data is often proprietary and provided with commercial reference standards, the expected characteristic signals are outlined below.[6][7]

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the ethyl group of the carbamate moiety. The introduction of the electron-withdrawing cyano group at the 4-position of the pyridine ring would cause a downfield shift of the adjacent protons compared to Loratadine.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (407.89 g/mol ). The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key identifying feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the cyano group (typically in the range of 2220-2260 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-Cl stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of this compound in Loratadine drug substances and products.[8][9][10] A validated, stability-indicating HPLC method is essential.

Table 2: Representative HPLC Method Parameters for the Analysis of Loratadine and its Impurities

| Parameter | Condition | Rationale |

| Column | Cyano (CN) or C18, 5 µm, 4.6 x 250 mm | A cyano column can offer different selectivity for polar compounds like nitriles. A C18 column is a robust alternative.[11] |

| Mobile Phase | A: AcetonitrileB: Phosphate Buffer (pH adjusted) | A gradient elution is often necessary to achieve adequate separation of all related substances. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Loratadine and its chromophoric impurities exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Method Validation: A crucial aspect of quality control is the validation of the analytical method to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for HPLC method development and validation.

Relevance in Loratadine Degradation

While this compound is primarily considered a process-related impurity, understanding the degradation pathways of Loratadine is crucial for ensuring its stability. The primary degradation pathway for Loratadine is hydrolysis of the ethyl carbamate group, particularly under acidic or alkaline conditions, to form desloratadine.[12] The formation of this compound as a direct degradant from Loratadine under typical stress conditions (heat, humidity, light, acid/base hydrolysis) has not been widely reported. However, if Loratadine N-oxide is present as an impurity or intermediate, its subsequent degradation could potentially lead to the formation of cyanated impurities in the presence of a cyanide source.

Toxicological Considerations

The toxicological assessment of impurities is a critical component of drug safety evaluation.[13][14] There is limited publicly available data on the specific pharmacology and toxicology of this compound. However, general principles regarding cyano-containing impurities in pharmaceuticals are applicable.

The presence of a cyano group can be a structural alert for potential toxicity, including genotoxicity.[15] Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of potentially genotoxic impurities (PGIs). The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for a PGI that is considered to be associated with a negligible cancer risk.[14]

Given the lack of specific data for this compound, a precautionary approach is warranted. This would involve:

-

In Silico Assessment: Using computational toxicology models to predict the potential genotoxicity of this compound based on its chemical structure.

-

In Vitro Genotoxicity Testing: If the in silico assessment indicates a potential risk, or as a matter of due diligence, conducting a battery of in vitro genotoxicity tests (e.g., Ames test, chromosomal aberration test) is recommended.

-

Control Strategy: Based on the toxicological assessment, a stringent control strategy should be implemented to limit the level of this compound in the final drug product to a safe and acceptable level.

It is important to note that the main pharmacological activity of Loratadine is mediated through its active metabolite, desloratadine.[16] Any pharmacological activity of this compound would need to be investigated through in vitro receptor binding assays and other relevant pharmacological models.

Conclusion

This compound is a critical impurity to monitor in the manufacturing of Loratadine. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and toxicological considerations. A thorough understanding of this impurity is essential for drug development professionals to ensure the quality, safety, and efficacy of Loratadine-containing pharmaceutical products. The implementation of robust analytical methods and a sound toxicological assessment are paramount in controlling this and other impurities within acceptable limits.

References

- Veeprho. (n.d.). This compound | CAS 860010-33-9.

- PubChem. (n.d.). This compound.

- Wikipedia. (2024).

- LGC Standards. (n.d.).

- NCBI. (2025). Loratadine.

- Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005).

- Ghosal, A., Ramanathan, R., & Patrick, J. E. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(1), 28–37.

- BOC Sciences. (n.d.).

- Sigma-Aldrich. (n.d.).

- Morepen Laboratories Ltd. (2006).

- PubChem. (n.d.).

- Patsnap Synapse. (2024).

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.

- CN112341433A - A kind of preparation method of loratadine - Google P

- Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters.

- Gibbons, J., Sardella, D., Duncan, D., & Pike, R. (2007). Degradation product of loratadine. Journal of pharmaceutical and biomedical analysis, 43(3), 1191–1192.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Jain, P., et al. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research.

- IntechOpen. (2012). Genotoxic Impurities in Pharmaceuticals.

- (Eco)Toxicology of Cyanobacteria and Cyanotoxins: From Environmental Dynamics to Adverse Effects - PMC - NIH.

- Reddy, G. S., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.

- SRIRAMCHEM. (n.d.).

- Veeprho. (n.d.).

- Jain, P., et al. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research.

- Grigoriu, I. C., et al. (2015).

- Logoyda, L. (2020). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry.

- ResearchGate. (n.d.). Toxicological overview of impurities in pharmaceutical products.

- AAPS PharmSciTech. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.

- Dhangar, K. r., et al. (2017). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. Journal of the Chilean Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]

- 4. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. veeprho.com [veeprho.com]

- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bch.ro [bch.ro]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. Degradation product of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. What is the mechanism of Loratadine? [synapse.patsnap.com]

Spectroscopic C-Arm of 4-Cyano Loratadine: A Technical Guide to Structural Elucidation

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyano Loratadine, an important derivative and impurity of the second-generation antihistamine, Loratadine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to the structural confirmation of this complex molecule. By integrating field-proven insights with fundamental principles, this guide aims to serve as a practical resource for the robust analytical assessment of this compound.

Introduction

This compound, with the molecular formula C₂₃H₂₂ClN₃O₂, is a key compound in the landscape of Loratadine synthesis and quality control.[1][2] Its structural similarity to the active pharmaceutical ingredient (API) necessitates precise and unambiguous characterization to ensure the purity and safety of the final drug product. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will explore the expected data from ¹H NMR, ¹³C NMR, MS, and IR analyses, grounded in established methodologies and predictive principles.

Chemical Structure and Molecular Properties

A foundational understanding of the molecule's architecture is paramount before delving into its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [1] |

| Molecular Weight | 407.9 g/mol | [1] |

| Exact Mass | 407.1400546 Da | [1] |

| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [2] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for the acquisition of high-quality NMR data for a small molecule like this compound.

1. Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[5][7] The choice of solvent is critical and should be based on the solubility of the analyte and its inertness.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

The sample is inserted into the magnet, and the instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16-64 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[6]

3. Data Processing:

-

The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain NMR spectra.

-

Phase and baseline corrections are applied to ensure accurate integration and peak picking.

-

The spectra are referenced to the internal standard (TMS).

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum of this compound is expected to be complex, reflecting the molecule's intricate structure. The predicted chemical shifts are based on the known spectrum of Loratadine and the electronic effects of the cyano group.[9][10] The cyano group, being electron-withdrawing, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Benzo-fused ring) | 7.0 - 7.5 | Multiplets | 3H |

| Pyridine Ring Protons | 7.6 - 8.7 | Multiplets | 2H |

| Piperidine Protons | 2.5 - 3.8 | Multiplets | 8H |

| Methylene Protons (Cyclohepta ring) | 2.8 - 3.5 | Multiplets | 4H |

| Ethyl Group (CH₂) | ~4.1 | Quartet | 2H |

| Ethyl Group (CH₃) | ~1.2 | Triplet | 3H |

Interpretation:

-

Aromatic Region (7.0-8.7 ppm): The protons on the benzo-fused ring and the pyridine ring will resonate in this region. The introduction of the electron-withdrawing cyano group on the pyridine ring is expected to shift the signals of the pyridine protons significantly downfield compared to Loratadine.[11][12]

-

Aliphatic Region (2.5-4.1 ppm): The protons of the piperidine and cyclohepta rings will give rise to a complex series of overlapping multiplets. The ethyl group of the carbamate will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~155 |

| Aromatic & Pyridine Carbons | 120 - 160 |

| Cyano Carbon (C≡N) | 115 - 120 |

| Alkene Carbons (C=C) | 130 - 145 |

| Piperidine & Cyclohepta Carbons | 25 - 55 |

| Ethyl Group (CH₂) | ~61 |

| Ethyl Group (CH₃) | ~15 |

Interpretation:

-

Downfield Region (>100 ppm): This region will be dominated by the sp² hybridized carbons of the aromatic, pyridine, and alkene moieties, as well as the carbonyl carbon of the ethyl carbamate. The cyano carbon itself is expected to appear in the 115-120 ppm range.[13][14][15]

-

Upfield Region (<80 ppm): The sp³ hybridized carbons of the piperidine and cyclohepta rings, along with the ethyl group carbons, will resonate in this region.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, high molecular weight compounds like this compound.[16]

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[17]

-

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[16][17]

2. Instrument Setup and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

For positive ion mode, the instrument is set to detect positively charged ions. A full scan spectrum is acquired to identify the protonated molecule [M+H]⁺.

-

For tandem MS (MS/MS), the [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.

3. Data Analysis:

-

The mass-to-charge ratios (m/z) of the parent and fragment ions are determined.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Caption: A typical workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation

-

Parent Ion: In positive ion ESI-MS, this compound (C₂₃H₂₂ClN₃O₂) is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 408.14.

-

Fragmentation Pattern: The fragmentation of the protonated molecule will likely be initiated at the piperidine ring and the ethyl carbamate group. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[18][19][20] The loss of the ethoxycarbonyl group (-COOC₂H₅) or parts of the piperidine ring are anticipated fragmentation pathways.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a characteristic "fingerprint."

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[4][21]

1. Sample Preparation:

-

A small amount of the solid this compound powder is placed directly onto the ATR crystal (typically diamond).

2. Instrument Setup and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.[22]

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

3. Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile) Stretch | 2220 - 2240 |

| C=O (Ester) Stretch | ~1700 |

| C=C & C=N (Aromatic/Pyridine) Stretches | 1400 - 1600 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Aliphatic) Stretch | 2850 - 3000 |

| C-O (Ester) Stretch | 1200 - 1300 |

| C-Cl Stretch | 700 - 850 |

Interpretation:

-

The most diagnostic peak for this compound, distinguishing it from Loratadine, will be the sharp, intense absorption band for the nitrile (C≡N) stretch in the 2220-2240 cm⁻¹ region.[9][23][24] The conjugation with the pyridine ring may shift this peak to a slightly lower wavenumber compared to aliphatic nitriles.[23]

-

The strong carbonyl (C=O) stretch of the ethyl carbamate at around 1700 cm⁻¹ will be a prominent feature, similar to that observed for Loratadine.[25]

-

The presence of the aromatic and pyridine rings will be confirmed by multiple bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions.

Conclusion

The structural elucidation of this compound is a multi-faceted analytical challenge that can be confidently addressed through the synergistic application of NMR, MS, and IR spectroscopy. While publicly available experimental data for this specific derivative is scarce, a thorough understanding of spectroscopic principles, coupled with comparative data from the parent compound, Loratadine, and related chemical structures, allows for a robust and predictive characterization. The methodologies and interpretations presented in this guide provide a solid framework for researchers and scientists to approach the analysis of this compound and other related pharmaceutical compounds with scientific rigor and confidence.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Stenutz, R. NMR chemical shift prediction of pyridines.

- SciELO. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- Go Up. (2023).

- Bruker. Guide to FT-IR Spectroscopy.

- PubMed Central. (2014).

- Scribd. 05 Notes On Nitriles IR Spectra.

- Chemistry LibreTexts. (2023).

- Georgia Institute of Technology. (2023).

- PubChem.

- ResearchGate. (a)

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- University of Oxford. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).

- LGC Standards.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000).

- Organomation.

- SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- ACS Publications. Prediction of 1H NMR Chemical Shifts Using Neural Networks.

- University of Oxford.

- ResearchGate. Study of the composition of nitriles using IR spectroscopy.

- University of Tennessee, Knoxville. fourier transform infrared spectroscopy.

- University of California, Los Angeles.

- Iowa State University.

- Semantic Scholar. (2021).

- ACS Publications. (2017).

- RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.

- NMRDB.org. Predict 13C carbon NMR spectra.

- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.

- Allied Academies. (2021). Mass spectrometry methods for pharmaceutical analysis.

- National Institutes of Health. (2019).

- Oregon St

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. NMR chemical shift prediction of pyridines [stenutz.eu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mse.washington.edu [mse.washington.edu]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyano Loratadine: Physicochemical and Chemical Characteristics

This guide provides a comprehensive technical overview of 4-Cyano Loratadine, a critical chemical entity in the pharmaceutical landscape. As a key intermediate and known impurity in the synthesis of Loratadine, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the analytical methodologies required for its robust characterization.

Introduction and Strategic Importance

This compound holds a significant position in the chemistry of Loratadine, a widely used second-generation antihistamine.[1][2] Its primary relevance stems from two key areas:

-

Process Impurity: It is recognized as a potential impurity in the manufacturing of Loratadine.[3] Its detection, quantification, and control are critical for ensuring the final drug product's safety and efficacy, aligning with stringent regulatory standards.

-

Synthetic Intermediate: It serves as a valuable intermediate for the synthesis of other Loratadine derivatives and metabolites.[4] For instance, it is a direct precursor to 4-Hydroxymethyl Loratadine, another known impurity that can form in Loratadine syrup formulations.[5]

Understanding the physicochemical profile of this compound is not merely an academic exercise; it directly impacts process optimization, analytical method development, and the overall quality of the final active pharmaceutical ingredient (API). This guide is structured to provide that foundational knowledge with practical, field-proven insights.

Chemical Identity and Molecular Structure

The unambiguous identification of this compound is the cornerstone of its analysis. Its core structure is a complex tricyclic system derived from Loratadine, with the key distinction being the presence of a nitrile (-C≡N) group on the pyridine ring.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [3][4] |

| CAS Number | 860010-33-9 | [3] |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [3][7] |

| Molecular Weight | 407.89 g/mol | [3] |

| Canonical SMILES | CCOC(=O)N1CCC(=C2c3ccc(Cl)cc3CCc4c(ccnc24)C#N)CC1 | [4] |

The molecular architecture, depicted below, reveals the key functional groups that dictate its chemical behavior and analytical response: the aromatic nitrile, the ethyl carbamate on the piperidine ring, the vinylidene bridge, and the chlorinated benzene ring.

Caption: Molecular Structure of this compound.

Physicochemical Characteristics

The physical properties of this compound are critical for determining its behavior during synthesis, purification, formulation, and analysis. These characteristics influence its solubility, stability, and chromatographic retention.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale and Implication |

| Appearance | Off-white solid | This is typical for related tricyclic compounds.[8] The color may vary based on purity. Visual inspection serves as a preliminary quality check. |

| Solubility | Soluble in Methanol, DMSO.[8] | The molecule's large, relatively non-polar structure with a polar nitrile and carbamate group suggests solubility in polar aprotic and some polar protic organic solvents. Poor aqueous solubility is expected, similar to Loratadine.[2][9] This dictates solvent choice for analytical sample preparation and reaction chemistry. |

| Polar Surface Area | 66.2 Ų | This value, computed by PubChem, suggests moderate polarity, influencing its interaction with chromatographic stationary phases.[7] |

| Stability | Stable, but may be heat sensitive. Incompatible with strong oxidizing agents.[2] | This information, extrapolated from Loratadine, is crucial for defining storage conditions (e.g., refrigeration) and avoiding incompatible reagents during synthesis or analysis. |

Synthesis and Mechanistic Considerations

This compound is not just a byproduct; its controlled synthesis is necessary for its use as a reference standard and as an intermediate. One documented pathway involves the N-oxidation of the parent drug, Loratadine, followed by a cyanation reaction.[5]

Expert Insight: The choice of this pathway is mechanistically sound. The N-oxide formation activates the pyridine ring, making it susceptible to nucleophilic attack. The subsequent addition of a cyanide ion (e.g., from trimethylsilyl cyanide) preferentially occurs at the 2- and 4-positions. The 4-cyano isomer can then be isolated chromatographically. This Reissert-type reaction is a classic strategy for functionalizing pyridine rings.

Caption: Synthetic pathway to this compound from Loratadine.

Analytical Characterization Protocols

A multi-technique approach is required for the definitive identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Causality: Reverse-phase HPLC is the gold standard for analyzing pharmaceutical impurities. The choice of a C18 column provides a non-polar stationary phase that effectively retains the hydrophobic tricyclic core of this compound. A gradient elution is necessary to ensure adequate separation from the parent Loratadine API and other related substances, which may have significantly different polarities. UV detection is ideal due to the chromophoric nature of the conjugated aromatic system.

Step-by-Step Protocol:

-

System Preparation:

-

Chromatograph: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or DAD scan from 200-400 nm for peak purity analysis).

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

-

Filter through a 0.45 µm PTFE syringe filter before injection.

-

Self-Validation: This protocol is self-validating through the use of a reference standard of this compound to confirm retention time and response. Peak purity can be assessed using the DAD spectral analysis to ensure the peak is not co-eluting with other impurities.

Mass Spectrometry (MS) for Structural Confirmation

Causality: MS provides unequivocal confirmation of molecular weight. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft method that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Experimental Workflow:

Caption: Workflow for LC-MS identification.

-

Expected Ion: For this compound (C₂₃H₂₂ClN₃O₂), the expected monoisotopic mass is approximately 407.14. In positive ESI mode, the primary ion observed would be the [M+H]⁺ adduct at m/z ≈ 408.15 . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would also be present at m/z 408.15 and 410.15, providing further structural confirmation.

Spectroscopic Characterization (NMR & IR)

-

¹H NMR Spectroscopy: The proton NMR spectrum would provide a detailed map of the molecule. Key expected signals include the triplet and quartet for the ethyl group of the carbamate, complex multiplets for the piperidine and dihydrocyclohepta protons, and distinct signals in the aromatic region for the protons on the chlorinated benzene and cyano-substituted pyridine rings.

-

Infrared (IR) Spectroscopy: IR analysis is a rapid method to confirm the presence of key functional groups.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected around 2220-2240 cm⁻¹ . This is a highly characteristic peak.

-

Carbonyl (C=O) Stretch: A strong absorption from the ethyl carbamate group should appear around 1690-1710 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the ester linkage around 1200-1250 cm⁻¹ .

-

Conclusion

This compound is a molecule of significant industrial and regulatory importance. Its physicochemical profile—characterized by an off-white solid appearance, solubility in organic solvents, and a specific set of spectroscopic signatures—provides the necessary foundation for its control and utilization. The analytical protocols detailed herein, including gradient HPLC for separation, mass spectrometry for definitive identification, and IR spectroscopy for functional group confirmation, represent a robust, multi-faceted strategy essential for any laboratory engaged in the research, development, or quality control of Loratadine and its related compounds. This guide provides the scientific rationale and practical steps to empower researchers to handle this important molecule with confidence and precision.

References

-

PubChem. This compound | C23H22ClN3O2. National Center for Biotechnology Information. [Link]

-

Veeprho. This compound | CAS 860010-33-9. [Link]

-

Allmpus. Loratadine Cyano Impurity. [Link]

- Google Patents.

-

Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005(3), 133-142. [Link]

- Google Patents.

-

Wang, X. (2023). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 73, 21-27. [Link]

-

PubChem. Loratadine | C22H23ClN2O2. National Center for Biotechnology Information. [Link]

-

Wyzant. What are some chemical properties of loratadine? What are some physical properties of loratadine? [Link]

-

Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]

Sources

- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Loratadine | 79794-75-5 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 7. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. wyzant.com [wyzant.com]

An In-depth Technical Guide on the Discovery and Origin of 4-Cyano Loratadine as an Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, undergoes rigorous purity assessments to ensure its safety and efficacy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and control of 4-Cyano Loratadine, a known impurity. We will delve into the synthetic pathways of Loratadine, explore the mechanistic formation of this specific impurity, detail analytical methodologies for its detection and quantification, and discuss mitigation strategies in alignment with regulatory standards. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction to Loratadine and the Imperative of Impurity Profiling

Loratadine is a tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1][3][4] Its non-sedating properties have made it a cornerstone in the treatment of allergic rhinitis and urticaria.[1][3] The manufacturing of any active pharmaceutical ingredient (API), including Loratadine, is a complex process involving multiple chemical transformations.[2] These processes can inadvertently lead to the formation of impurities, which are substances present in the drug substance or final drug product that are not the desired chemical entity.

Pharmaceutical impurities can arise from various sources, including starting materials, intermediates, by-products, degradation products, reagents, and catalysts.[5][6] The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and efficacy of the final drug product.[5][7] Therefore, stringent control and monitoring of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][7] The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[7][8][9]

Table 1: ICH Q3A/B Impurity Thresholds [7]

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day (whichever is lower) | 0.05% |

Synthetic Pathways of Loratadine and the Genesis of this compound

The formation of this compound is intrinsically linked to the synthetic route employed for the production of Loratadine. While various synthetic strategies exist, a common approach involves the construction of the tricyclic core followed by the introduction of the piperidine moiety.[2][3]

A key step in some synthetic routes involves the functionalization of the pyridine ring of a Loratadine precursor. One described method for the synthesis of related hydroxymethyl impurities, which can be mechanistically informative, involves the conversion of Loratadine to its N-oxide, followed by the formation of an N-methoxypyridinium salt.[10] The subsequent reaction with a cyanide source, such as copper cyanide (CuCN), can lead to the introduction of a cyano group onto the pyridine ring.[10] This reaction can produce a mixture of isomers, including the 2-cyano and 4-cyano derivatives.[10]

The attack of the cyanide ion on the N-methoxypyridinium salt of the Loratadine precursor is a critical step where the formation of this compound can occur. The regioselectivity of this nucleophilic substitution is influenced by electronic and steric factors of the tricyclic system.

Caption: Potential pathway for this compound formation.

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities at low levels require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Loratadine and its related substances.[11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for separating this compound from the parent drug and other potential impurities.

Experimental Protocol: Reversed-Phase HPLC for Loratadine Impurity Profiling

-

Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.

-

Column: A reversed-phase column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm), is suitable for achieving good separation.[14]

-

Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase system could consist of:

-

Mobile Phase A: A mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate), acetonitrile, and methanol. The pH may be adjusted with an acid like orthophosphoric acid.[14]

-

Mobile Phase B: A similar composition to Mobile Phase A but with a different pH or organic modifier concentration to facilitate the gradient.[14]

-

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[14]

-

Detection: UV detection at 220 nm is often employed for the analysis of Loratadine and its impurities.[14]

-

Sample Preparation: The Loratadine bulk drug or formulation is dissolved in a suitable diluent, typically the mobile phase or a component of it, to a known concentration.

-

Analysis: The sample solution is injected into the chromatograph, and the peak areas of the impurities are measured.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration. In the absence of a reference standard, relative response factors may be used for estimation.[6]

Caption: General workflow for HPLC impurity analysis.

Structural Elucidation

The definitive identification of an unknown impurity requires its isolation and structural characterization using spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for proposing a chemical structure.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the atoms within the molecule, allowing for the unambiguous determination of its structure.[11]

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the impurity molecule.[11]

Strategies for Control and Mitigation

Controlling the level of this compound in the final drug substance requires a multi-faceted approach that begins with a thorough understanding of its formation.

-

Process Optimization: The synthetic process should be carefully designed and optimized to minimize the formation of this compound. This may involve adjusting reaction conditions such as temperature, reaction time, and the choice of reagents and solvents.

-

Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is critical in preventing the carry-over of impurities into the final product.

-

Purification Procedures: Effective purification methods, such as crystallization or chromatography, should be developed to remove this compound from the crude Loratadine product.

-

In-Process Controls: Implementing in-process controls allows for the monitoring of impurity levels at various stages of the manufacturing process, enabling early detection and corrective action.

-

Specification Setting: Based on toxicological data and regulatory guidelines, an appropriate specification limit for this compound in the final drug substance should be established and justified.[6]

Conclusion

The identification and control of impurities are paramount in ensuring the quality and safety of pharmaceutical products. This compound is a potential process-related impurity in the synthesis of Loratadine. A thorough understanding of its formation pathways, coupled with the implementation of robust analytical methods and effective control strategies, is essential for its management. This technical guide provides a framework for researchers and drug development professionals to address the challenges associated with this and other impurities, ultimately contributing to the production of safe and effective medicines.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

-

International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

GMP-Compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

- Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005).

- Krishna Reddy, K. V. S. R., Babu, J. M., Kumar, Y. R., Reddy, S. V. V., Kumar, M. K., Eswaraiah, S., Reddy, K. R. S., Reddy, M. S., Bhaskar, B. V., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29–39.

-

ResearchGate. (2005). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-320.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.

- Jain, P., Chaudhari, A., Girase, U., & Haswani, N. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59.

- Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 160-172.

-

The Journal of Organic and Pharmaceutical Chemistry. (2021). The identification and the quantitative determination of loratadine by the HPLC method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Jain, P., Chaudhari, A., Girase, U., & Haswani, N. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59.

- Sridhar, G., Sastry, B. S., & Rao, P. S. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-320.

-

CEU Repositorio Institucional. (2002). LC determination of loratadine and related impurities. Retrieved from [Link]

- Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 160-172.

-

ResearchGate. (2009). Proposed Fragmentation Pathways for Loratadine and Hydroxylated.... Retrieved from [Link]

-

Allmpus. (n.d.). Loratadine Cyano Impurity. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 860010-33-9. Retrieved from [Link]

Sources

- 1. drpress.org [drpress.org]

- 2. drpress.org [drpress.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jpionline.org [jpionline.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A concise review- An analytical method development and validation of loratadine - Afr J Med Pharma Res [africanjmpr.com]

- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 14. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.ceu.es [dspace.ceu.es]

An In-depth Technical Guide to 4-Cyano Loratadine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyano Loratadine, a significant impurity and derivative of the second-generation antihistamine, Loratadine. As a Senior Application Scientist, this document synthesizes critical data on its chemical identity, and analytical methodologies pertinent to its characterization and quantification within pharmaceutical contexts.

Section 1: Core Chemical and Physical Properties

This compound is a molecule of significant interest in the quality control and impurity profiling of Loratadine, a widely used antihistamine.[1] Understanding its fundamental properties is crucial for its identification and quantification.

Molecular Identity

The core structural details of this compound are summarized in the table below. This data is foundational for all analytical and characterization work.

| Property | Value | Source |

| Molecular Formula | C23H22ClN3O2 | PubChem[2] |

| Molecular Weight | 407.9 g/mol | PubChem[2], Veeprho[1] |

| IUPAC Name | ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | PubChem[2] |

| CAS Number | 860010-33-9 | PubChem[2], Veeprho[1] |

The introduction of a cyano group in place of a hydrogen atom on the pyridine ring of the Loratadine structure differentiates this impurity, subtly altering its polarity and spectroscopic properties. This structural modification is the basis for the analytical methods developed for its separation and detection.

Section 2: Synthesis and Relationship to Loratadine

This compound is primarily encountered as a process-related impurity in the synthesis of Loratadine or as a degradant.[1] Its formation can be understood in the context of Loratadine's synthetic pathways. One of the established synthesis routes for Loratadine and its analogues involves the use of 2-cyano-3-methylpyridine as a starting material.[3] Variations in reaction conditions or the presence of specific reagents can lead to the formation of cyanated derivatives.

A plausible synthetic pathway to obtain cyanated derivatives of Loratadine involves the N-oxidation of the Loratadine pyridine ring, followed by the introduction of a cyano group. This process typically results in a mixture of isomers, including the 2-cyano and 4-cyano derivatives.[4]

Caption: Synthetic pathway for cyanated Loratadine derivatives.

Section 3: Analytical Methodologies for Quantification

The detection and quantification of this compound as an impurity in Loratadine bulk drug and formulations are critical for ensuring pharmaceutical quality and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC) Protocol

This section details a representative HPLC method for the separation and quantification of this compound from Loratadine and other related impurities. The causality behind the choice of stationary and mobile phases lies in the need to resolve structurally similar compounds. A reversed-phase column provides a non-polar stationary phase, while a polar mobile phase allows for the separation based on the differential partitioning of the analytes.

Experimental Protocol: Impurity Profiling by HPLC

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as C18 or a similar stationary phase, is typically employed to achieve separation based on hydrophobicity.[5][7]

-

Mobile Phase: A gradient elution is often preferred to resolve a wide range of impurities with varying polarities. A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[5][6][7][8] The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[6]

-

Detection: UV detection at a wavelength where both Loratadine and this compound exhibit significant absorbance, for instance, 220 nm.[6]

-

Column Temperature: Maintaining a constant column temperature, for example, 30°C, ensures reproducible retention times.

-

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Sample Solution: Accurately weigh and dissolve the Loratadine bulk drug or formulation in the diluent to a known concentration.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Caption: General workflow for HPLC analysis of this compound.

Section 4: Contextual Significance in Drug Development

The presence and control of impurities like this compound are of paramount importance in the pharmaceutical industry. Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a thorough understanding of the formation, characterization, and quantification of such impurities is a critical component of drug development and manufacturing.

The parent compound, Loratadine, is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[9] It is widely used for the relief of allergy symptoms.[9] The metabolism of Loratadine is extensive, primarily occurring in the liver via the cytochrome P450 system.[9][10] While this compound is primarily considered a synthetic impurity, the study of related compounds contributes to a deeper understanding of the structure-activity relationship and potential metabolic pathways of Loratadine and its derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Loratadine. Wikimedia Foundation. [Link]

-

Veeprho. This compound | CAS 860010-33-9. Veeprho. [Link]

-

PubChem. Loratadine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

IP Innovative Publication. A concise review- An analytical method development and validation of loratadine. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The identification and the quantitative determination of loratadine by the HPLC method. [Link]

-

Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. [Link]

-

Highlights in Science, Engineering and Technology. Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. [Link]

-

National Center for Biotechnology Information. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]

-

Semantic Scholar. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. [Link]

-

ResearchGate. (PDF) The identification and the quantitative determination of loratadine by the HPLC method. [Link]

-

CEU Repositorio Institucional. LC determination of loratadine and related impurities. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drpress.org [drpress.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]